N-(2,3-dihydro-1H-inden-5-yl)-3-(2,6-dimethylmorpholin-4-yl)propanamide
Description
N-(2,3-dihydro-1H-inden-5-yl)-3-(2,6-dimethylmorpholin-4-yl)propanamide is a synthetic organic compound that features a morpholine ring substituted with two methyl groups at positions 2 and 6, and an indan-5-yl-propionamide moiety
Properties
Molecular Formula |
C18H26N2O2 |
|---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-3-(2,6-dimethylmorpholin-4-yl)propanamide |
InChI |
InChI=1S/C18H26N2O2/c1-13-11-20(12-14(2)22-13)9-8-18(21)19-17-7-6-15-4-3-5-16(15)10-17/h6-7,10,13-14H,3-5,8-9,11-12H2,1-2H3,(H,19,21) |
InChI Key |
YHWWUONTQSLJCH-UHFFFAOYSA-N |
SMILES |
CC1CN(CC(O1)C)CCC(=O)NC2=CC3=C(CCC3)C=C2 |
Canonical SMILES |
CC1CN(CC(O1)C)CCC(=O)NC2=CC3=C(CCC3)C=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-3-(2,6-dimethylmorpholin-4-yl)propanamide typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized by reacting diethanolamine with formaldehyde and a suitable acid catalyst.
Substitution with Methyl Groups: The 2,6-dimethyl substitution on the morpholine ring can be achieved through alkylation reactions using methyl iodide or similar reagents.
Attachment of the Indan-5-yl Group: The indan-5-yl group can be introduced via a Friedel-Crafts acylation reaction using indan and an appropriate acyl chloride.
Formation of the Propionamide Moiety: The final step involves the formation of the propionamide linkage through an amidation reaction between the indan-5-yl group and the morpholine derivative.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the propionamide moiety, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methyl groups on the morpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted morpholine derivatives.
Scientific Research Applications
N-(2,3-dihydro-1H-inden-5-yl)-3-(2,6-dimethylmorpholin-4-yl)propanamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-3-(2,6-dimethylmorpholin-4-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylmorpholine: A simpler analog with similar structural features but lacking the indan-5-yl-propionamide moiety.
N-(2,6-Dimethylmorpholin-4-yl)-propionamide: Another related compound with a similar morpholine ring but different substituents.
Uniqueness
N-(2,3-dihydro-1H-inden-5-yl)-3-(2,6-dimethylmorpholin-4-yl)propanamide is unique due to the presence of both the morpholine ring and the indan-5-yl-propionamide moiety, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
